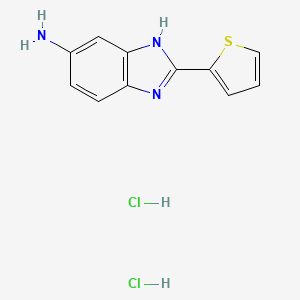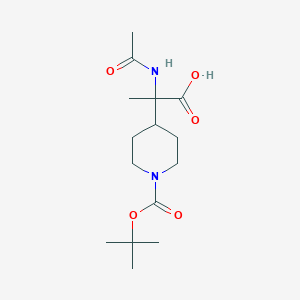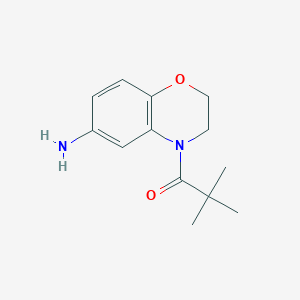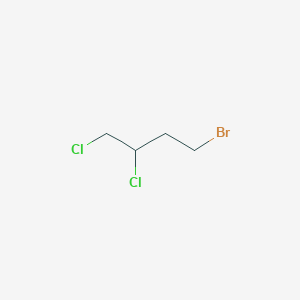
1-Bromo-3,4-dichlorobutane
Descripción general
Descripción
“1-Bromo-3,4-dichlorobutane” is a chemical compound with the molecular formula C4H7BrCl2 . It has a molecular weight of 205.908 .
Synthesis Analysis
The synthesis of “1-Bromo-3,4-dichlorobutane” can be achieved through several methods. One method involves the dehydrobromination of 1,4-dibromo-2-chlorobut-2-ene, which is the main product of chloroprene bromination . Another method involves the dehydrochlorination of 2-bromo-1,4-dichlorobut-2-ene . A more convenient synthesis involves the dehydrobromination of 3,4-dibromo-1-chloro-but-1-ene, which is the product of bromination of 1-chloro-buta-1,3-diene .Molecular Structure Analysis
The molecular structure of “1-Bromo-3,4-dichlorobutane” can be represented by the IUPAC Standard InChI: InChI=1S/C4H7BrCl2/c1-4(6,7)2-3-5/h2-3H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Bromo-3,4-dichlorobutane” include a density of 1.6±0.1 g/cm3 and a boiling point of 180.9±20.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Electrochemical Reduction and Product Formation
- The electrochemical behavior of 1,4-dihalobutanes, including 1-bromo-3,4-dichlorobutane, has been studied at carbon cathodes in dimethylformamide. The reduction of these compounds can lead to a variety of products such as cyclobutane, n-butane, 1-butene, and 1,3-butadiene, among others. This research underscores the compound's utility in generating diverse chemical structures through electrochemical pathways (Pritts & Peters, 1995).
Gas Phase Synthesis
- Continuous-flow, gas phase synthesis research has shown the transformation of 1-butanol into 1-chlorobutane and 1-bromobutane, illustrating the potential of 1-Bromo-3,4-dichlorobutane as a precursor in the synthesis of halogenated butanes. This approach highlights the importance of 1-Bromo-3,4-dichlorobutane in facilitating nucleophilic substitution reactions to create valuable halogenated products (Tundo & Selva, 2005).
Molecular Structure Analysis
- Studies on the molecular structure and conformational composition of halobutanes, including derivatives similar to 1-Bromo-3,4-dichlorobutane, provide insights into their physical and chemical properties. Such research aids in understanding the geometrical arrangement and electronic characteristics of these molecules, which is crucial for their application in chemical synthesis and material science (Aarset, Hagen, Stōlevik, & Christian, 1995).
Safety And Hazards
Propiedades
IUPAC Name |
4-bromo-1,2-dichlorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrCl2/c5-2-1-4(7)3-6/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXNIHBUEOVSFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659864 | |
| Record name | 4-Bromo-1,2-dichlorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3,4-dichlorobutane | |
CAS RN |
26204-05-7 | |
| Record name | 4-Bromo-1,2-dichlorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



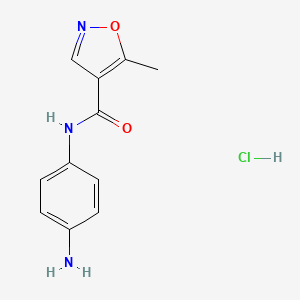
![4-[(2-Aminophenyl)methyl]phenol hydrochloride](/img/structure/B1521988.png)
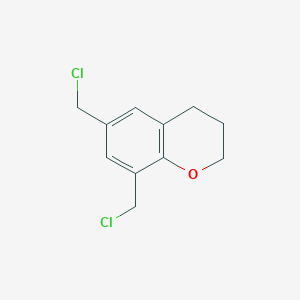
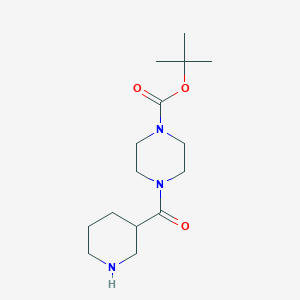
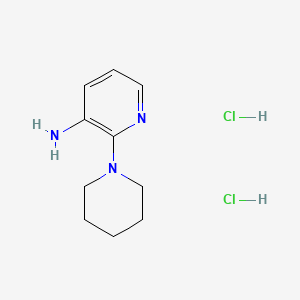
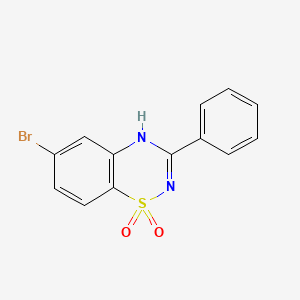
![N-[(4-chloro-1-phenyl-1H-imidazol-5-yl)methylidene]hydroxylamine](/img/structure/B1521996.png)
![Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B1521998.png)

![2-bromo-7-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1522000.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B1522002.png)
